4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of indole derivatives followed by cyclization reactions to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrazolo[3,4-b]pyridine analogs, such as:
- 4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 5-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
What sets 4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide apart is its unique combination of the indole and pyrazolo[3,4-b]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
918132-80-6 |
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Molecular Formula |
C15H10BrN5O |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H10BrN5O/c16-7-1-2-12-9(3-7)10(5-18-12)8-4-13(14(17)22)20-15-11(8)6-19-21-15/h1-6,18H,(H2,17,22)(H,19,20,21) |
InChI Key |
NHCRDLOTKJDMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
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